molecular formula C10H18Cl2N4 B1402665 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361116-57-5

5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1402665
M. Wt: 265.18 g/mol
InChI Key: HWVMZXBNOZLIDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives were designed and synthesized for their potential use as pesticides . Another study reported the synthesis of piperidone analogs, which could be relevant given the presence of a piperidin-4-yl group in the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zhang et al. (2009) described the practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This synthesis provides an economical alternative for producing compounds in this class (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Pharmacological Evaluation

Antineuropathic Pain Activity

Antibacterial Activity

  • The research by Merugu, Ramesh, and Sreenivasulu (2010) highlights the microwave-assisted synthesis of piperidine-containing pyrimidine imines and their antibacterial activity. This demonstrates the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity

  • Aldobaev, Mikhina, and Present (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives as low molecular weight Hsp70 inhibitors. These compounds showed significant cytotoxic activity against transplantable mouse tumors, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).

Anti-Angiogenic and DNA Cleavage Studies

  • Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage abilities. These compounds showed significant activity, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Drug Metabolism and Disposition

  • A study by Gong et al. (2010) focused on the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways and designing effective dosing regimens for similar compounds (Gong, Chen, Deng, & Zhong, 2010).

Future Directions

The future directions for research on “5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” and similar compounds could include further exploration of their synthesis, structural analysis, and potential applications .

properties

IUPAC Name

5-methyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVMZXBNOZLIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCNCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

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